molecular formula C19H18N4O2 B2718510 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone CAS No. 2034265-19-3

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2718510
CAS No.: 2034265-19-3
M. Wt: 334.379
InChI Key: ZNJPORWFPJKQMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a chemical compound with the molecular formula C21H22N4O2.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . They are known to interact with key functional proteins in bacterial cell division , suggesting that this compound might have similar targets.

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.

Biochemical Pathways

Compounds with similar structures, such as 1,2,3-triazoles, have been reported to have significant antifungal activity . This suggests that the compound might affect similar biochemical pathways, leading to downstream effects that inhibit the growth of fungi.

Result of Action

Similar compounds have been reported to induce apoptosis in cells , suggesting that this compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves a multi-step process. The azetidine ring can be introduced through nucleophilic substitution reactions involving azetidine derivatives . The phenoxy group is often incorporated via etherification reactions using phenol derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: It is used in molecular docking studies to understand its interactions with biological targets such as enzymes and receptors.

    Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-based antifungal agents.

    Phenoxy Acetamide Derivatives: Compounds with phenoxy acetamide structures, which are known for their pharmacological activities.

    Azetidine Derivatives: Compounds containing the azetidine ring, which are studied for their biological activities.

Uniqueness

2-phenoxy-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is unique due to the combination of the phenoxy, triazole, and azetidine moieties in a single molecule. This unique structure provides a versatile platform for the development of new compounds with diverse biological and chemical properties .

Properties

IUPAC Name

2-phenoxy-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-19(14-25-17-9-5-2-6-10-17)22-11-16(12-22)23-13-18(20-21-23)15-7-3-1-4-8-15/h1-10,13,16H,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJPORWFPJKQMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.